ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine-4-carboxylate moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism of action of ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s multiple functional groups and heterocyclic rings may enable it to engage in various types of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and are used in drug development.
Imidazole Derivatives: Known for their broad range of chemical and biological properties, including antimicrobial and anti-inflammatory activities.
Thiazolidinone Derivatives: These compounds have been studied for their potential therapeutic effects, such as antioxidant and antimicrobial activities.
Uniqueness
Ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties. This structural complexity sets it apart from simpler compounds and may enable it to interact with a wider range of molecular targets.
Biological Activity
Ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine core linked to a pyrido-pyrimidine moiety and a thiazolidine derivative. Its structural complexity suggests multiple sites for biological interaction, making it a candidate for various pharmacological applications.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. The structure–activity relationship (SAR) analysis has shown that substituents on the thiazolidine ring can enhance anticancer efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
D-16 | MCF-7 | 12.5 | Induction of apoptosis |
D-4 | HeLa | 15.0 | Inhibition of cell proliferation |
The presence of electron-donating groups has been correlated with increased cytotoxicity, suggesting that modifications to the compound may enhance its therapeutic potential against cancer .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. Notably, derivatives containing halogen substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:
Compound | Bacteria | Zone of Inhibition (mm) |
---|---|---|
D-1 | Staphylococcus aureus | 18 |
D-20 | Escherichia coli | 15 |
D-4 | Pseudomonas aeruginosa | 20 |
These findings indicate that structural modifications significantly affect the antimicrobial potency of the compound .
Antioxidant Activity
The antioxidant capacity of ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-y)piperidine-4-carboxylate has been assessed using various assays, such as DPPH and ABTS radical scavenging tests. Results show that the compound exhibits moderate to high antioxidant activity, which may contribute to its overall therapeutic profile.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolidinones and evaluated their anticancer activities. The lead compound demonstrated significant inhibition of tumor growth in vivo in xenograft models, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial effects of thiazolidine derivatives against multi-drug resistant strains. The results indicated that certain modifications led to compounds with superior efficacy compared to standard antibiotics, highlighting their potential in treating resistant infections .
Properties
Molecular Formula |
C23H26N4O5S2 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H26N4O5S2/c1-3-32-22(30)15-7-10-25(11-8-15)19-16(20(28)26-9-5-4-6-18(26)24-19)14-17-21(29)27(12-13-31-2)23(33)34-17/h4-6,9,14-15H,3,7-8,10-13H2,1-2H3/b17-14- |
InChI Key |
PXYBGYSBAITYCY-VKAVYKQESA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.